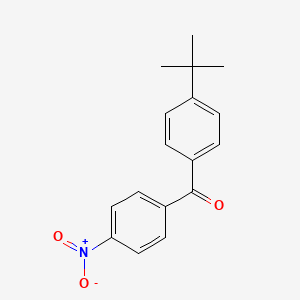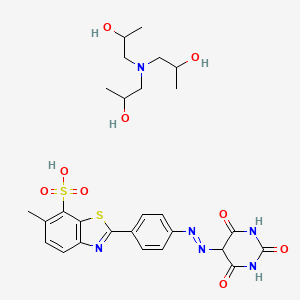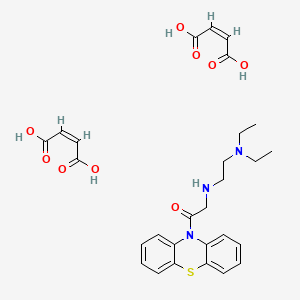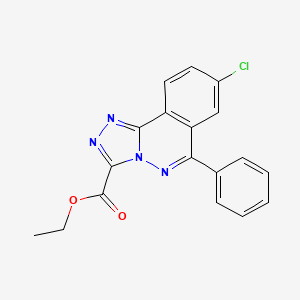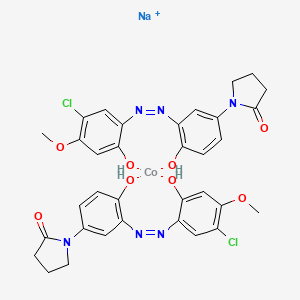
(Z)-Pralidoxime methylsulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pralidoxime mesylate, (Z)- is a chemical compound primarily known for its role as an antidote to organophosphate poisoning. Organophosphates are a class of chemicals commonly found in pesticides and nerve agents. Pralidoxime mesylate, (Z)- works by reactivating the enzyme acetylcholinesterase, which is inhibited by organophosphates, thereby reversing the toxic effects.
準備方法
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate, (Z)- is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of pralidoxime mesylate, (Z)- involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Reaction of pyridine-2-carboxaldehyde with hydroxylamine: under controlled temperature and pH conditions.
Alkylation with methyl iodide: in the presence of a suitable solvent.
Conversion to the mesylate salt: by reacting with methanesulfonic acid.
化学反応の分析
Types of Reactions: Pralidoxime mesylate, (Z)- primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted pyridinium compounds.
Oxidation and Reduction: Formation of corresponding oximes and reduced amines.
科学的研究の応用
Pralidoxime mesylate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and interactions with biological molecules.
Medicine: Widely used as an antidote for organophosphate poisoning and in the treatment of myasthenia gravis.
Industry: Employed in the development of antidote formulations and in the study of pesticide toxicity.
作用機序
Pralidoxime mesylate, (Z)- reactivates acetylcholinesterase by binding to the enzyme’s anionic site. This binding displaces the organophosphate from the esteratic site, allowing the enzyme to regain its activity . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .
類似化合物との比較
- Obidoxime
- HI-6
- Trimedoxime
- Methoxime
Comparison: Pralidoxime mesylate, (Z)- is unique in its high efficacy in reactivating acetylcholinesterase inhibited by organophosphates. Compared to other oximes, it has a broader spectrum of activity and is the only FDA-approved antidote for organophosphate poisoning . Other oximes like obidoxime and HI-6 are also effective but may have different pharmacokinetic profiles and specificities for various organophosphates.
特性
CAS番号 |
29603-50-7 |
|---|---|
分子式 |
C8H12N2O4S |
分子量 |
232.26 g/mol |
IUPAC名 |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChIキー |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
異性体SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
正規SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


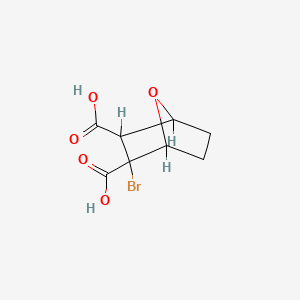
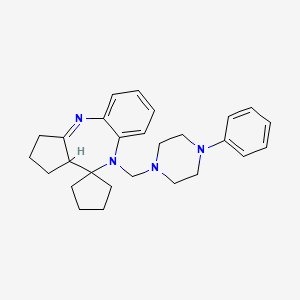
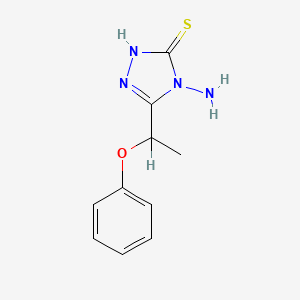
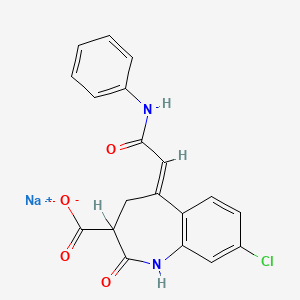
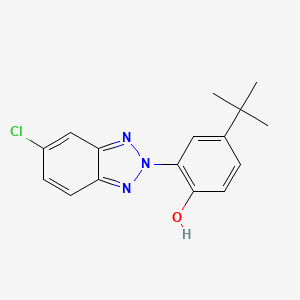
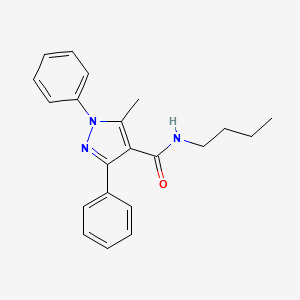
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
